Substance P (5-11), N,N-dime-gln(6)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Substance P (5-11), N,N-dime-gln(6)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes:
Coupling Reaction: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Substance P (5-11), N,N-dime-gln(6)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methionine residue in the peptide.
Reduction: Used to reverse oxidation or reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products: The major products formed from these reactions are typically modified peptides with altered biological activity or stability .
Scientific Research Applications
Substance P (5-11), N,N-dime-gln(6)- has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in pain transmission and inflammatory responses.
Medicine: Explored as a potential therapeutic agent for pain management and inflammatory diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of Substance P (5-11), N,N-dime-gln(6)- involves binding to neurokinin receptors, particularly the neurokinin 1 receptor (NK1R) . This binding triggers a cascade of intracellular events, leading to the release of other neurotransmitters and modulation of pain and inflammatory pathways .
Comparison with Similar Compounds
Substance P: The parent compound, involved in pain and inflammation.
Neurokinin A: Another neuropeptide with similar functions but different receptor affinities.
Uniqueness: Substance P (5-11), N,N-dime-gln(6)- is unique due to its enhanced stability and activity compared to the parent compound. This makes it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
75401-11-5 |
---|---|
Molecular Formula |
C43H64N10O9S |
Molecular Weight |
897.1 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(dimethylamino)-1,5-dioxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C43H64N10O9S/c1-26(2)22-32(42(61)49-30(38(46)57)20-21-63-5)48-36(55)25-47-40(59)33(23-27-12-8-6-9-13-27)51-43(62)34(24-28-14-10-7-11-15-28)52-41(60)31(17-19-37(56)53(3)4)50-39(58)29(44)16-18-35(45)54/h6-15,26,29-34H,16-25,44H2,1-5H3,(H2,45,54)(H2,46,57)(H,47,59)(H,48,55)(H,49,61)(H,50,58)(H,51,62)(H,52,60)/t29-,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
MKHCFLSVJASVQH-CVUOCSEZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N(C)C)NC(=O)[C@H](CCC(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N(C)C)NC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.